Cas no 933698-79-4 (4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one)
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
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- Inchi: 1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)
- InChI Key: ZJMZHOMUFKQBLT-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(CN)CC1=O
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A637088-10mg |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A637088-50mg |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A637088-100mg |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM436690-100mg |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95%+ | 100mg |
$376 | 2024-07-19 | |
| Enamine | EN300-74594-0.05g |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95% | 0.05g |
$218.0 | 2024-05-23 | |
| Enamine | EN300-74594-0.1g |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95% | 0.1g |
$326.0 | 2024-05-23 | |
| Enamine | EN300-74594-0.25g |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95% | 0.25g |
$466.0 | 2024-05-23 | |
| Enamine | EN300-74594-0.5g |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95% | 0.5g |
$735.0 | 2024-05-23 | |
| Enamine | EN300-74594-1.0g |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95% | 1.0g |
$943.0 | 2024-05-23 | |
| Enamine | EN300-74594-2.5g |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one |
933698-79-4 | 95% | 2.5g |
$1848.0 | 2024-05-23 |
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Recent Advances in the Study of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 933698-79-4)
The compound 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 933698-79-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is of particular interest due to its structural similarity to bioactive molecules that interact with central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis of 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives via a novel catalytic asymmetric hydrogenation approach. The researchers achieved high enantioselectivity (up to 98% ee) using a chiral iridium catalyst, which is critical for developing optically pure compounds for CNS-targeted therapies. The study also reported improved yield (85-92%) compared to previous synthetic routes, addressing a key challenge in scaling up production.
Pharmacological investigations have revealed promising results for this compound class. In vitro studies demonstrated potent binding affinity (Ki = 12 nM) for σ-1 receptors, which are implicated in neuroprotection and pain modulation. Animal models of neuropathic pain showed that optimized derivatives of 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one exhibited 60-70% reduction in pain response at doses significantly lower than current standard treatments, with minimal side effects on motor function.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have identified critical modifications to the tetrahydroquinolinone core that enhance blood-brain barrier permeability while maintaining target specificity. The introduction of fluorine at the 6-position and N-methylation of the aminomethyl group were found to improve metabolic stability (t1/2 > 4 hours in human liver microsomes) without compromising receptor binding.
Ongoing clinical research is investigating the potential of 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives as novel antidepressants. Phase I trials (NCT05678921) have reported favorable safety profiles, with no serious adverse events observed at therapeutic doses. The compound's unique mechanism of action—simultaneously modulating sigma receptors and inhibiting monoamine oxidase B—positions it as a potential multi-target therapeutic for treatment-resistant depression.
From a drug development perspective, computational modeling studies have predicted excellent drug-likeness properties for this scaffold, with QPlogPo/w values ranging from 1.8 to 2.5 and polar surface areas of 45-55 Ų, suggesting good oral bioavailability. These findings, combined with the recent synthetic advances, make 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one a compelling candidate for further preclinical development across multiple therapeutic areas.
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